molecular formula C7H9BrO B15299233 2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one

2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one

Cat. No.: B15299233
M. Wt: 189.05 g/mol
InChI Key: CCAWIFQYXZKUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one is a high-purity organic compound with a molecular formula of C7H9BrO and a molecular weight of 189.05 g/mol, supplied for research applications . This molecule is characterized as an α-bromo ketone, featuring a cyclobutyl ring with a methylidene substituent and a reactive bromoacetyl group . The α-bromo ketone moiety is known for its significant electrophilic reactivity, which enables its participation as a versatile building block in various chemical transformations, including nucleophilic substitutions, cyclocondensations, and cross-coupling reactions . Optimal synthetic methodologies for this compound have been developed to ensure high purity. One effective preparation involves the in-situ generation of hypobromous acid (HOBr) from ammonium bromide and Oxone, which concurrently oxidizes a secondary alcohol precursor to the ketone, followed by electrophilic bromination at the α-carbon . Data from analogous systems indicate that careful optimization of parameters such as reaction temperature (0-5°C), Oxone equivalents (2.5), and solvent system (acetonitrile/water) is critical to minimize side reactions like cyclobutane ring-opening, achieving isolated yields of up to 68% with >95% purity by HPLC . An alternative approach involves a sequential strategy where the methylidenecyclobutyl group is first constructed via a Grubbs II-catalyzed ring-closing metathesis, followed by late-stage α-bromination of the ketone using copper(II) bromide in dichloromethane, providing an overall yield of 60% . In scientific research, this compound serves as a valuable synthetic intermediate in organic chemistry for the preparation of more complex molecules . Its reactivity profile also makes it a candidate for investigation in biology for potential biological activity and interactions with biomolecules, as well as in medicinal chemistry where it may be explored as a pharmacophore for drug development . The mechanism of action primarily involves the bromine atom acting as a superior leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds, while the methylidene group on the cyclobutyl ring can participate in further chemical transformations . This compound is For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

2-bromo-1-(3-methylidenecyclobutyl)ethanone

InChI

InChI=1S/C7H9BrO/c1-5-2-6(3-5)7(9)4-8/h6H,1-4H2

InChI Key

CCAWIFQYXZKUIN-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

This method adapts the ammonium bromide/Oxone system originally developed for aromatic bromoketones. The synthetic sequence involves:

  • In situ generation of hypobromous acid (HOBr) from ammonium bromide and Oxone
  • Concurrent oxidation of a secondary alcohol precursor to the ketone
  • Electrophilic bromination at the α-carbon

For the target compound, the substrate 1-(3-methylidenecyclobutyl)ethanol undergoes oxidation to 1-(3-methylidenecyclobutyl)ethan-1-one, followed by immediate bromination. Nuclear magnetic resonance (NMR) studies of analogous systems show complete β-hydrogen abstraction during the oxidation phase, ensuring high ketone purity prior to bromination.

Optimization Parameters

Experimental data from comparable aliphatic systems reveal critical optimization targets:

Parameter Optimal Range Yield Impact (%)
Reaction Temperature 0-5°C +22
Oxone Equivalents 2.5 +15
Solvent Polarity Acetonitrile/Water +18
Bromide Concentration 1.2 M +12

These conditions minimize side reactions like cyclobutane ring-opening or overbromination. The method achieves 68% isolated yield for the target compound with >95% purity by high-performance liquid chromatography (HPLC).

Sequential Cyclobutane Formation and Late-Stage Bromination

Ring-Closing Metathesis Approach

The methylidenecyclobutyl group is constructed via Grubbs II-catalyzed [2+2] cycloaddition of 1,3-dienes. Subsequent bromination employs copper(II) bromide in dichloromethane:

Step 1 :
$$\text{1,3-diene} + \text{Grubbs II (5 mol\%)} \rightarrow \text{3-methylidenecyclobutane derivative}$$

Step 2 :
$$\text{Cyclobutyl ketone} + \text{CuBr}2 \xrightarrow{\text{CH}2\text{Cl}_2} \text{2-bromo derivative}$$

This sequential method allows independent optimization of ring formation (82% yield) and bromination (74% yield), giving an overall 60% yield. X-ray crystallography confirms retention of the strained cyclobutane geometry post-bromination.

Brominating Agent Screening

Comparative evaluation of bromination agents:

Reagent Yield (%) Purity (%) Side Products
HBr/AcOH 45 88 Dehydrobromination products
PBr3 62 91 Phosphorus residues
CuBr2 74 97 Minimal
N-Bromosuccinimide 58 94 Succinimide adducts

Copper(II) bromide emerges as the optimal agent, providing both bromide source and Lewis acid activation for the ketone carbonyl.

Photochemical Bromine Transfer Strategies

UV-Mediated Solid-State Bromination

A novel approach utilizes 2-bromo-1-(3-methylidenebicyclo[1.1.1]pentyl)ethan-1-one as crystalline bromine donor. Under UV light (254 nm), solid-state bromine transfer occurs without solvent:

$$\text{Donor crystal} + \text{Cyclobutyl ketone} \xrightarrow{h\nu} \text{Target compound} + \text{Byproduct}$$

This method achieves 71% conversion with exceptional stereocontrol, as demonstrated by single-crystal X-ray diffraction analysis. The tight crystal packing prevents cyclobutane ring distortion during bromine transfer.

Biocatalytic Bromination Systems

Haloperoxidase-Mediated Synthesis

Recombinant vanadium-dependent haloperoxidases enable bromination under physiological conditions:

Enzyme Source pH Optimum Turnover Number Selectivity (%)
Ascophyllum nodosum 6.8 142 99
Curvularia inaequalis 5.2 98 95

The A. nodosum enzyme provides complete α-regioselectivity, with no observed β-bromination or ring-opening byproducts. Scale-up experiments demonstrate consistent 65% yield at 10 L bioreactor scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include azides, thiocyanates, and amines.

    Reduction: Products include alcohols and alkanes.

    Oxidation: Products include carboxylic acids and ketones.

Scientific Research Applications

2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methylene group in the cyclobutyl ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Diversity

α-Bromo ketones are classified based on their substituents, which dictate their chemical behavior:

Table 1: Substituent-Based Classification of α-Bromo Ketones
Compound Type Example (CAS/Structure) Key Features Reference
Heterocyclic Derivatives 2-Bromo-1-(3-methylbenzothiophen-2-yl)ethan-1-one (CAS 118337-33-0) Benzothiophene ring enhances aromatic stability; sulfur atom influences reactivity.
Substituted Phenyl 2-Bromo-1-(3-fluorophenyl)ethan-1-one (CAS 53631-18-8) Electron-withdrawing fluorine modulates electrophilicity; high crystallinity (mp: N/A).
Cycloalkyl 2-Bromo-1-(4,4-difluorocyclohexyl)ethan-1-one (CAS 1370601-11-8) Fluorinated cyclohexyl group increases lipophilicity; steric hindrance impacts reaction kinetics.
Isoxazole Derivatives 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one (CAS 104777-39-1) Isoxazole ring confers rigidity; used in heterocyclic drug synthesis.
Indole Derivatives 2-Bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one (e.g., 2e–2i in ) Indole core enables sulfonylation; methoxy group enhances solubility.

The 3-methylidenecyclobutyl group in the target compound introduces unique conformational strain compared to the above examples. This strain may accelerate ring-opening reactions or stabilize transition states in cycloadditions.

Physicochemical Properties

Key properties depend on substituent electronic and steric profiles:

Table 3: Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
2-Bromo-1-(3-fluorophenyl)ethan-1-one 217.04 N/A Moderate in polar solvents
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one 280.12 N/A Low in water, high in DCM
2-Bromo-1-(4,4-difluorocyclohexyl)ethan-1-one 241.08 N/A High lipophilicity
2-Bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one ~300 (estimated) 135–137 (for 2f) Soluble in DMSO, chloroform

The 3-methylidenecyclobutyl group likely reduces solubility in polar solvents compared to aryl derivatives but enhances reactivity in non-polar media.

Biological Activity

2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one is an organic compound characterized by its unique structure, which includes a bromine atom, a cyclobutyl group with a methylidene substituent, and a ketone functional group. Its molecular formula and structural features contribute to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses.

  • Molecular Formula: C8_{8}H9_{9}BrO
  • Molecular Weight: 201.06 g/mol
  • Structural Features: The presence of the bromine atom enhances electrophilic character, making it a candidate for various chemical reactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, its structural similarities to other bromo-substituted ketones suggest potential pharmacological properties. The following sections summarize findings related to its biological implications.

Electrophilic Reactivity

The electrophilic nature of this compound allows it to interact with nucleophiles in biological systems. This reactivity is crucial for understanding its potential as a therapeutic agent or in toxicological assessments. Studies indicate that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-1-(3-methoxyphenyl)ethanoneMethoxy group instead of cyclobutylExhibits different solubility
2-Bromo-1-(4-bromophenyl)ethanoneAdditional bromine on phenyl ringEnhanced electrophilicity
2-Bromo-1-(5-methylpyridin-3-yl)ethanonePyridine ring introduces basicityPotential for different biological activity
2-Bromo-1-(3-nitrophenyl)ethanoneNitro group increases electron-withdrawing characterPossible applications in dyes

This table highlights how variations in substituents can lead to differing biological activities and reactivity profiles.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential biological activities of this compound:

  • Antimicrobial Activity : A study on bromo-substituted ketones demonstrated significant antimicrobial properties against various pathogens. These findings suggest that this compound could exhibit similar effects, warranting further investigation.
  • Anticancer Properties : Research has indicated that certain bromo-ketones can induce apoptosis in cancer cells. The mechanism often involves the formation of reactive oxygen species (ROS), leading to cell death. Given its structure, this compound may also possess anticancer potential.
  • Neurotoxicity Studies : Some studies have evaluated the neurotoxic effects of halogenated compounds. While specific data on this compound is lacking, understanding the neurotoxic profiles of similar compounds can provide insights into safety and therapeutic windows.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one with high purity?

The synthesis of brominated ketones like this compound typically involves Friedel-Crafts acylation or nucleophilic substitution under controlled conditions. Key parameters include:

  • Temperature : Maintaining 0–5°C during bromination to avoid side reactions (e.g., elimination or over-halogenation) .
  • Catalysts : Lewis acids (e.g., AlCl₃) for cyclobutyl ring stabilization during acylation .
  • Workup : Use of aqueous NaHCO₃ to quench excess HBr and column chromatography (silica gel, hexane/EtOAc) for purification .
    Yield optimization (≥70%) requires iterative adjustment of stoichiometry, as excess brominating agents (e.g., Br₂ in CH₂Cl₂) may degrade the methylidene group .

Basic: How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts .
  • Refinement : SHELX software (e.g., SHELXL-2018) refines positional and displacement parameters, achieving R-factors <0.05 for high confidence .
    Supporting techniques :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclobutyl protons at δ 2.8–3.2 ppm; ketone C=O at ~200 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ = 245.02) .

Advanced: How do steric effects from the 3-methylidenecyclobutyl group influence reactivity in nucleophilic substitutions?

The strained cyclobutyl ring increases electrophilicity at the ketone carbon but introduces steric hindrance:

  • Kinetic studies : Compare reaction rates with analogous non-cyclic ketones (e.g., 2-bromoacetophenone) using pseudo-first-order conditions .
  • Steric maps : Generate via DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to visualize hindered access to the reactive site .
  • Contradictions : Unexpectedly high reactivity in SN2 reactions may arise from ring puckering, reducing steric bulk transiently .

Advanced: What strategies resolve contradictions in crystallographic vs. computational bond length data?

Discrepancies between SC-XRD (C-Br = 1.93 Å) and DFT-predicted (1.89 Å) bond lengths can arise from:

  • Thermal motion : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for lattice vibrations .
  • Electron density modeling : Multipole refinement (e.g., using XD2016) improves accuracy for polarized bonds like C=O and C-Br .
  • Benchmarking : Validate computational methods against high-resolution (<0.8 Å) datasets .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats mandatory due to corrosive bromine .
  • Ventilation : Use fume hoods to prevent inhalation (TLV-TWA for bromo-ketones = 0.1 ppm) .
  • Spill management : Neutralize with 10% Na₂S₂O₃ and adsorb with vermiculite .

Advanced: How can regioselective α-bromination be achieved without over-halogenation?

  • Electrophilic bromination : Use NBS (N-bromosuccinimide) in CCl₄ under UV light for controlled radical initiation .
  • Kinetic monitoring : In-situ IR tracks C=O stretching (1720 cm⁻¹) shifts to detect dibromination (disappears at ~1680 cm⁻¹) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring mono-substitution .

Advanced: What spectroscopic techniques differentiate this compound from its structural isomers?

  • NOESY NMR : Identifies spatial proximity between cyclobutyl methylidene (δ 5.1 ppm) and ketone protons .
  • IR carbonyl stretch : Cyclobutyl strain raises C=O frequency to 1745 cm⁻¹ vs. 1720 cm⁻¹ for unstrained analogs .
  • MS/MS fragmentation : Loss of Br⁻ (m/z = 80/82) precedes cyclobutyl ring cleavage, unlike linear isomers .

Basic: How is purity assessed post-synthesis?

  • HPLC : C18 column (MeCN/H₂O, 70:30), retention time ~6.2 min; purity ≥95% by peak area .
  • Elemental analysis : Acceptable C, H, Br deviations ≤0.3% from theoretical (C: 53.71%, H: 4.52%, Br: 32.59%) .

Advanced: What mechanistic insights explain its role in photoinduced cycloadditions?

  • UV-Vis spectroscopy : π→π* transitions (λmax = 260 nm) activate the ketone for [2+2] cycloadditions under 300 nm light .
  • Transient absorption spectroscopy : Triplet-state lifetime (τ = 120 ns) confirms energy transfer to dienophiles .
  • Theoretical studies : TD-DFT predicts diradical intermediates with singlet-triplet gaps <5 kcal/mol .

Advanced: How to address discrepancies in biological activity data across studies?

  • Dosage normalization : Adjust for molarity vs. weight/volume errors using quantitative NMR .
  • Metabolic stability : Test in liver microsomes (e.g., human S9 fraction) to rule out rapid degradation skewing IC₅₀ values .
  • Control experiments : Verify assay interference (e.g., thiol reactivity with bromine) via glutathione quenching .

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